1-Bromo-3,4,5-trifluorobenzene
Overview
Description
1-Bromo-3,4,5-trifluorobenzene is an organic compound with the molecular formula C6H2BrF3. It is a colorless to almost colorless clear liquid with a density of 1.767 g/mL at 25°C and a boiling point of 47-49°C at 60 mmHg . This compound is used as an intermediate in various chemical reactions and has applications in the pharmaceutical and agrochemical industries .
Preparation Methods
1-Bromo-3,4,5-trifluorobenzene can be synthesized through several methods:
Bromination of Trifluorobenzene: One common method involves the bromination of 1,2,4-trifluorobenzene. The process includes adding iron powder and 1,2,4-trifluorobenzene into an organic solvent, followed by the slow addition of liquid bromine at 43-48°C over 3-4 hours. The temperature is then increased to 62-68°C, and azobisisobutyronitrile is added.
Diazotization and Bromination: Another method involves converting 3,5-difluoroaniline into its diazonium salt and then reacting the diazonium salt with hydrogen bromide in the presence of copper(I) bromide.
Chemical Reactions Analysis
1-Bromo-3,4,5-trifluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can undergo such reactions under appropriate conditions.
Coupling Reactions: It can be used in coupling reactions to form more complex organic molecules.
Scientific Research Applications
1-Bromo-3,4,5-trifluorobenzene has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Agrochemicals: It is also used in the production of agrochemicals, including herbicides and pesticides.
Material Science: The compound is used in the synthesis of materials with specific electronic properties, such as liquid crystals.
Mechanism of Action
The mechanism of action of 1-Bromo-3,4,5-trifluorobenzene primarily involves its ability to participate in substitution and coupling reactions. The bromine atom in the compound is a good leaving group, making it reactive in nucleophilic aromatic substitution reactions. Additionally, the trifluoromethyl groups can influence the electronic properties of the compound, making it useful in various synthetic applications .
Comparison with Similar Compounds
1-Bromo-3,4,5-trifluorobenzene can be compared with other similar compounds, such as:
1-Bromo-2,4,5-trifluorobenzene: This compound has a similar structure but differs in the position of the bromine atom.
1-Bromo-3,5-difluorobenzene: This compound has two fluorine atoms instead of three.
This compound is unique due to its specific substitution pattern, which can influence its reactivity and applications in various fields.
Properties
IUPAC Name |
5-bromo-1,2,3-trifluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF3/c7-3-1-4(8)6(10)5(9)2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJCELUUIFFSIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70346346 | |
Record name | 1-Bromo-3,4,5-trifluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70346346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138526-69-9 | |
Record name | 5-Bromo-1,2,3-trifluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138526-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-3,4,5-trifluorobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138526699 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Bromo-3,4,5-trifluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70346346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-3,4,5-trifluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.729 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzene, 5-bromo-1,2,3-trifluoro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.759 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 1-bromo-3,4,5-trifluorobenzene used in the synthesis of liquid crystals?
A: this compound serves as a key starting material in the multi-step synthesis of trans-4-[trans-4-(3,4,5-trifluorophenyl)cyclohexane]cyclohexane-1-ethylene, a liquid crystal compound []. This synthesis involves several reactions, including a Grignard reaction with 4,4′-dicyclohexanedione mono-ethylene ketal followed by dehydration, hydrogenation, deprotection, trans-conformation, and Wittig reactions []. The presence of the trifluorophenyl group, introduced via this compound, is crucial for the liquid crystal properties of the final compound.
Q2: Can this compound be used to create materials with potential applications in organic electronics?
A: Yes, research shows that this compound can be utilized in the synthesis of organic radicals exhibiting interesting electronic properties. For instance, it serves as the starting material for synthesizing a series of 1,3,5-triphenyl-6-oxoverdazyl radical derivatives bearing n-alkylsulfanyl groups []. These derivatives demonstrate columnar discotic behavior, a crucial property for charge transport in organic electronics. Furthermore, time-of-flight measurements on one of these derivatives revealed measurable hole mobility, further highlighting the potential of such compounds derived from this compound in organic electronic applications [].
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